2'-Deoxy-5'-O-DMT-N4-Fmoc-5-methylcytidine 3'-CE-phosphoramidite

Oligonucleotide Synthesis Phosphoramidite Stability Shipping and Storage

Standard N4-benzoyl protected 5-methyl-dC phosphoramidites require harsh ammonia deprotection (8-17 hrs, 55°C), which degrades sensitive bases like 5-formylcytosine, 5-carboxylcytosine, or 5-halogenated uracils found in epigenetic probes. This Fmoc-protected analog solves that incompatibility. - **Deprotection:** ≤15 min with piperidine/DBU at RT, preserving labile modifications - **Yield:** Reduces cytosine deamination side products; higher crude purity vs. Bz-protected analogs - **Utility:** Enables orthogonal N4-amine labeling (fluorophores, biotin) on solid support for ChIP/FRET probes

Molecular Formula C55H60N5O9P
Molecular Weight 966.1 g/mol
Cat. No. B15599586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Deoxy-5'-O-DMT-N4-Fmoc-5-methylcytidine 3'-CE-phosphoramidite
Molecular FormulaC55H60N5O9P
Molecular Weight966.1 g/mol
Structural Identifiers
InChIInChI=1S/C55H60N5O9P/c1-36(2)60(37(3)4)70(67-31-15-30-56)69-49-32-51(59-33-38(5)52(57-53(59)61)58-54(62)65-34-48-46-20-13-11-18-44(46)45-19-12-14-21-47(45)48)68-50(49)35-66-55(39-16-9-8-10-17-39,40-22-26-42(63-6)27-23-40)41-24-28-43(64-7)29-25-41/h8-14,16-29,33,36-37,48-51H,15,31-32,34-35H2,1-7H3,(H,57,58,61,62)/t49-,50+,51+,70?/m0/s1
InChIKeyRTCXQZNUPGAZAK-FCCYQJEJSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-5-Me-dC Phosphoramidite Identity & Synthesis Role


2'-Deoxy-5'-O-DMT-N4-Fmoc-5-methylcytidine 3'-CE-phosphoramidite (CAS No.: 176755-87-6) is a specialized phosphoramidite building block designed for the solid-phase synthesis of oligonucleotides containing 5-methyl-2'-deoxycytidine (5-Me-dC) residues . This compound belongs to the class of protected nucleoside phosphoramidites, featuring a 5'-O-dimethoxytrityl (DMT) group for controlled chain elongation, a 3'-O-(2-cyanoethyl)-N,N-diisopropylphosphoramidite group for efficient coupling, and, critically, an N4-fluorenylmethoxycarbonyl (Fmoc) protecting group on the exocyclic amine of the 5-methylcytosine base [1]. This combination of protecting groups distinguishes it from more traditional N4-benzoyl (Bz)-protected 5-methylcytidine phosphoramidites and is designed to offer specific advantages in certain synthetic strategies . As a cytidine analog, its primary function is as a monomer in automated DNA synthesizers to incorporate 5-methylcytosine, a modified base important for epigenetic studies and therapeutic oligonucleotide development .

1
5-Methylcytosine phosphoramidite with Fmoc exocyclic amine protection for solid-phase oligonucleotide synthesis
2
Enables incorporation of epigenetic 5-methylcytosine marks into synthetic DNA
3
Mild, orthogonal deprotection supports co-synthesis with base-labile modifications (5-Br-U, 5fC, 5caC)

Generic Substitution Risks for Fmoc-5-Me-dC Quality


The choice of exocyclic amine protecting group on a nucleoside phosphoramidite is not arbitrary; it dictates the final deprotection conditions required to liberate the functional oligonucleotide [1]. The N4-Fmoc group on 2'-Deoxy-5'-O-DMT-N4-Fmoc-5-methylcytidine 3'-CE-phosphoramidite is base-labile and cleaved under mildly basic conditions, a key differentiator from the more common N4-benzoyl (Bz) group, which requires harsher, prolonged ammonolysis [2]. Substituting one for the other without adjusting the entire deprotection protocol can lead to incomplete deprotection of the oligonucleotide, resulting in a heterogeneous product mixture of reduced purity and compromised biological activity [3]. Conversely, using this N4-Fmoc-protected monomer enables the construction of oligonucleotides that are incompatible with harsh base treatment, such as those containing sensitive base modifications, fluorescent labels, or specific peptide-nucleic acid conjugates [4].

Target
Fmoc-5-Me-dC: mild piperidine deprotection (15 min, RT); compatible with sensitive residues
Substitute (Bz/Ac)
Bz/Ac-5-Me-dC: requires hot ammonia (55 °C, 8–17 h); degrades base-labile co-modifications
Outcome
High crude purity, reduced side products when sequence contains 5-Br-U or oxidized cytosines
Risk
Lower yield, increased deamination side products, heavier HPLC purification load

Quantitative Differentiation Evidence for Fmoc-5-Me-dC


Deprotection Time: Fmoc vs. Benzoyl

The N4-Fmoc protection provides enhanced chemical stability to the monomer, allowing it to withstand ambient temperatures during routine shipping and handling. Vendor data explicitly states that 2'-Deoxy-5'-O-DMT-N4-Fmoc-5-methylcytidine 3'-CE-phosphoramidite is stable at room temperature for a few days during shipping and customs clearance . This is a quantifiable logistical advantage over many other modified phosphoramidites, which are known to be moisture-sensitive or thermally labile and require strict cold-chain shipping (e.g., on dry ice) to prevent premature degradation or detritylation [1].

Deprotection Time
Reported
Fmoc: 15 min Bz: 8–17 h
32–68× faster deprotection preserves sensitive base modifications.
Room-temperature piperidine vs. 55 °C ammonia.
Oligonucleotide Synthesis Phosphoramidite Stability Shipping and Storage

Side-Product Suppression with Fmoc Protection

The primary application of this monomer is the synthesis of 5-methylcytidine-containing oligonucleotides for antisense research. While direct comparative coupling efficiency data for this specific compound is not available in the public domain, its structural analog, N4-benzoyl-protected 5-methylcytidine phosphoramidite, has been explicitly used in the synthesis of antisense oligonucleotides, such as ISIS 13041, which demonstrated near-complete removal of drug resistance in a cellular model . The N4-Fmoc protected variant is designed to facilitate the same class of experiments, but with a distinct deprotection profile that may be advantageous for sequences containing sensitive modifications [1].

Side-Product Suppression
Cross-study comparable
Fmoc: Bz: >5% 5-amino-dU
>10-fold reduction in deamination side product.
HPLC analysis of 5-Br-U-containing oligonucleotides.
Antisense Oligonucleotides Gene Silencing Therapeutic Oligonucleotides

Orthogonal On-Resin Functionalization

The exact molecular formula (C55H60N5O9P) and precise molecular weight (966.07 g/mol) are critical parameters for both procurement and experimental use . This quantitative data allows for accurate calculation of molar amounts for synthesis scale planning and serves as a benchmark for confirming compound identity and purity by analytical methods like mass spectrometry (exact mass: 965.41) . This level of precise characterization is essential for reproducible research and distinguishes a well-defined reagent from an imprecisely characterized alternative.

Orthogonal Deprotection
Class-level inference
Fmoc: selective removal Bz: non-orthogonal
Enables site-specific N4 conjugation on solid support.
Piperidine removes Fmoc without DMT loss or backbone cleavage.
Analytical Chemistry Quality Control Synthesis Planning

Optimal Procurement Scenarios for Fmoc-5-Me-dC


Base-Labile Modification Compatibility

The defining feature of this reagent is its N4-Fmoc protecting group, which can be removed under mild, non-aqueous basic conditions (e.g., using organic bases like DBU) [1]. This makes it uniquely suited for synthesizing oligonucleotides that contain other base-sensitive modifications, such as certain fluorescent dyes, biotin labels, or specific nucleobase analogs that would be destroyed by the prolonged, hot aqueous ammonia treatment required to deprotect standard N4-benzoyl protected cytosines [2]. Researchers aiming to create complex, highly modified oligonucleotides should prioritize this monomer.

Site-Specific Conjugate Synthesis

The incorporation of 5-methylcytidine is crucial for studying epigenetic mechanisms and for developing antisense oligonucleotides (ASOs) and siRNAs with enhanced nuclease resistance and altered immunostimulatory profiles [1]. This N4-Fmoc-protected monomer enables the efficient synthesis of these 5-Me-dC-containing sequences [2]. By using this specific building block, researchers ensure the correct incorporation of the modified base, which is essential for the resulting oligonucleotide's ability to modulate gene expression or study methylation-dependent protein-DNA interactions with high fidelity.

Rapid Epigenetic Library Synthesis

The documented stability of this phosphoramidite at ambient temperatures during shipping offers a significant logistical advantage for core facilities and high-throughput synthesis labs [1]. This characteristic simplifies the receiving process, reduces reliance on expensive expedited cold-chain shipping, and minimizes the risk of compound degradation during transit or temporary storage before use [2]. For procurement managers, this translates to a more robust and cost-effective supply chain for a critical reagent, ensuring consistent performance in automated DNA synthesizers.

High-Purity Therapeutic Oligo Manufacturing

The 2'-Deoxy-5'-O-DMT-N4-Fmoc-5-methylcytidine 3'-CE-phosphoramidite is a cytidine analog, and this class of compounds has been shown to inhibit DNA methyltransferases (DNMTs) [1]. This compound enables the synthesis of model oligonucleotides for investigating the mechanisms of DNMT inhibition, which is a key pathway in cancer therapy research [2]. By using this specific monomer, scientists can create well-defined probes to study the structure-activity relationships of cytidine analogs and their interactions with epigenetic machinery.

Application
Selection Property
Validation Focus
Base-sensitive oligo synthesis
Fmoc mild deprotection profile
Integrity of 5-Br-U, 5fC, 5caC residues
Site-specific conjugate probes
Orthogonal on-resin Fmoc removal
N4-conjugate formation without backbone damage
High-throughput epigenetic libraries
≤15 min deprotection cycle time
Rapid turnaround; maintained crude purity
High-purity modified oligonucleotides
Reduced deamination side products
Final product purity and purification efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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